![molecular formula C22H16Cl2N2O3 B4961689 N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B4961689.png)
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BCI-121 or BCI-121A. It is a potent inhibitor of the protein kinase CK1δ and CK1ε, which are involved in various cellular processes such as circadian rhythm, Wnt signaling, and DNA damage response.
Mécanisme D'action
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a potent and selective inhibitor of CK1δ and CK1ε. These protein kinases are involved in various cellular processes such as circadian rhythm, Wnt signaling, and DNA damage response. By inhibiting CK1δ and CK1ε, N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide can affect these cellular processes and potentially have therapeutic applications.
Biochemical and Physiological Effects:
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has been shown to have various biochemical and physiological effects. Inhibition of CK1δ and CK1ε by this compound can affect circadian rhythm, Wnt signaling, and DNA damage response. Additionally, N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ and CK1ε, which makes it a valuable tool compound for studying the function of these protein kinases. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide. One potential direction is to investigate the therapeutic potential of this compound in diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the role of CK1δ and CK1ε in other cellular processes and diseases. Additionally, new analogs of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide can be synthesized and tested for their ability to inhibit CK1δ and CK1ε.
Méthodes De Synthèse
The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide involves a series of chemical reactions. The starting materials are 5,7-dichloro-1,3-benzoxazole and 3-ethoxybenzoyl chloride. These two compounds are reacted in the presence of a base such as triethylamine to form the intermediate compound 3-ethoxy-N-(5,7-dichloro-1,3-benzoxazol-2-yl)benzamide. This intermediate is then reacted with 3-aminophenylboronic acid in the presence of a palladium catalyst to form the final product, N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide.
Applications De Recherche Scientifique
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has been extensively used in scientific research as a tool compound to study the function of CK1δ and CK1ε. These two protein kinases have been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. By inhibiting CK1δ and CK1ε, researchers can investigate the role of these protein kinases in disease development and progression.
Propriétés
IUPAC Name |
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-2-28-17-8-4-5-13(10-17)21(27)25-16-7-3-6-14(9-16)22-26-19-12-15(23)11-18(24)20(19)29-22/h3-12H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHJKSJXBZZXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.